molecular formula C20H32O2 B12767882 6,10,14,18-Eicosatetraenoic acid CAS No. 854251-31-3

6,10,14,18-Eicosatetraenoic acid

Cat. No.: B12767882
CAS No.: 854251-31-3
M. Wt: 304.5 g/mol
InChI Key: GBSVAUZPMIQVJE-OSWCZRQLSA-N
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Description

6,10,14,18-Eicosatetraenoic acid is a polyunsaturated fatty acid with a 20-carbon backbone and four double bonds. It belongs to the family of eicosatetraenoic acids, which are classified as polyunsaturated fatty acids (PUFAs). These compounds are essential for various biological processes and are found in some fungi, fish oils, and human and animal fat tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,10,14,18-Eicosatetraenoic acid can be synthesized through the elongation and desaturation of shorter essential fatty acids, such as linoleic acid . The process involves multiple steps, including the introduction of double bonds at specific positions along the carbon chain. This can be achieved through enzymatic desaturation and elongation reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of microorganisms, such as fungi, that are capable of producing high yields of the compound. For example, mutants of the fungus Mortierella alpina have been employed to produce large amounts of this compound due to the expression of an ω-3-desaturase gene .

Chemical Reactions Analysis

Types of Reactions

6,10,14,18-Eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The oxidation of this compound is typically catalyzed by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

    Reduction: Reduction reactions can convert the double bonds in this compound to single bonds, resulting in saturated fatty acids.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as hydroxyl or amino groups.

Major Products

The major products formed from these reactions include hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and prostaglandins . These compounds play crucial roles in various physiological processes, including inflammation and immune response.

Mechanism of Action

Comparison with Similar Compounds

6,10,14,18-Eicosatetraenoic acid is similar to other polyunsaturated fatty acids, such as arachidonic acid and eicosapentaenoic acid (EPA). it has unique properties that distinguish it from these compounds:

Similar Compounds

  • Arachidonic Acid
  • Eicosapentaenoic Acid (EPA)
  • Docosahexaenoic Acid (DHA)
  • Linoleic Acid
  • Alpha-Linolenic Acid (ALA)

These compounds share structural similarities but differ in the number and position of double bonds, as well as their biological functions .

Properties

CAS No.

854251-31-3

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(6E,10E,14E,18E)-icosa-6,10,14,18-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,6-7,10-11,14-15H,4-5,8-9,12-13,16-19H2,1H3,(H,21,22)/b3-2+,7-6+,11-10+,15-14+

InChI Key

GBSVAUZPMIQVJE-OSWCZRQLSA-N

Isomeric SMILES

C/C=C/CC/C=C/CC/C=C/CC/C=C/CCCCC(=O)O

Canonical SMILES

CC=CCCC=CCCC=CCCC=CCCCCC(=O)O

Origin of Product

United States

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